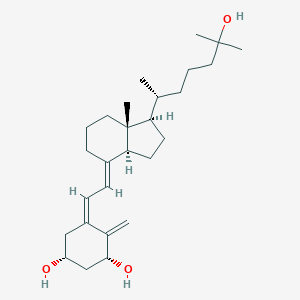
Impureté B de la calcitriol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Impurity B of Calcitriol has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of vitamin D3 derivatives.
Biology: Studied for its role in calcium and phosphate metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency.
Industry: Utilized in the formulation of vitamin D supplements and pharmaceuticals.
Mécanisme D'action
Target of Action
Impurity B of Calcitriol, also known as 1beta-Calcitriol, is an impurity of Calcitriol . Calcitriol is the hormonally active form of vitamin D3 and the active metabolite that activates the Vitamin D Receptor (VDR) . The primary target of 1beta-Calcitriol is therefore the VDR, which is ubiquitously expressed in various tissues in the body .
Mode of Action
1beta-Calcitriol interacts with the VDR to induce genomic effects . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named Vitamin D-Responsive Elements (VDREs) . Non-transcriptional effects also occur quickly and are unaffected by inhibitors of transcription and protein synthesis .
Biochemical Pathways
The interaction between 1beta-Calcitriol and the VDR affects various biochemical pathways. It plays a crucial role in calcium and phosphate homeostasis, and skeletal health . It stimulates intestinal and renal Ca2+ absorption and regulates bone Ca2+ turnover . It also exhibits antitumor activity and inhibits in vivo and in vitro cell proliferation in a wide range of cells including breast, prostate, colon, skin, and brain carcinomas, and myeloid leukemia cells .
Pharmacokinetics
It is known that calcitriol, the active form of vitamin d, is primarily formed in the kidney by a 1α-hydroxylase-mediated enzymatic hydroxylation of calcifediol (25(oh)d3) . Calcifediol, the immediate precursor metabolite of calcitriol, has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .
Result of Action
The molecular and cellular effects of 1beta-Calcitriol’s action are primarily related to its role in calcium and phosphate homeostasis. It enhances absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also has a role in plasma calcium regulation in concert with parathyroid hormone (PTH) .
Safety and Hazards
Calcitriol is classified as toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is highly flammable and fatal if swallowed . It is advised to handle it only if trained and familiar with handling potent active pharmaceutical ingredients .
Orientations Futures
Research has shown that maintaining serum levels of the Calcitriol precursor, 25(OH)vitamin D, above 23 ng/ml can delay Chronic Kidney Disease (CKD) progression . Furthermore, recent insights from genetic analyses show promise for the use of personalized nutrition in the area of vitamin D and obesity, whereby certain VDR profiles may be used to predict an individual’s response to supplementation or indeed the risk of developing obesity in the future .
Analyse Biochimique
Biochemical Properties
Impurity B of Calcitriol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the activation of the vitamin D receptor (VDR) .
Cellular Effects
Impurity B of Calcitriol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Impurity B of Calcitriol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of the vitamin D receptor (VDR) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Impureté B de la calcitriol implique l'hydroxylation de dérivés de la vitamine D3. Le processus comprend généralement l'utilisation de catalyseurs spécifiques et des conditions de réaction contrôlées pour assurer la formation du produit hydroxylé souhaité.
Méthodes de production industrielle : La production industrielle de l'this compound peut impliquer l'utilisation de nanoparticules lipidiques solides pour l'encapsulation. Cette méthode améliore la stabilité et la biodisponibilité du composé. La préparation implique le mélange de l'ingrédient actif avec des matrices lipidiques sous des conditions de température et de pression contrôlées .
Analyse Des Réactions Chimiques
Types de réactions : L'Impureté B de la calcitriol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle présents dans le composé peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former des dérivés moins oxydés.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le chlorure de thionyle et le tribromure de phosphore sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déhydroxylés de l'this compound .
4. Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence dans l'analyse des dérivés de la vitamine D3.
Biologie : Étudié pour son rôle dans le métabolisme du calcium et du phosphate.
Médecine : Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency.
Industrie : Utilisé dans la formulation de suppléments de vitamine D et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec le récepteur de la vitamine D. En se liant au récepteur, il module la transcription des gènes impliqués dans l'homéostasie du calcium et du phosphate. Cette interaction affecte divers processus cellulaires, y compris la prolifération cellulaire, la différenciation et l'apoptose .
Composés similaires :
Calcitriol : La forme active de la vitamine D3, connue pour son rôle dans la régulation du calcium et du phosphate.
Calcifédiol : Le précurseur immédiat de la calcitriol, avec des effets similaires mais moins puissants.
Paricalcitol : Un analogue synthétique de la calcitriol utilisé dans le traitement de l'hyperparathyroïdie secondaire.
Unicité : L'this compound est unique en raison de son motif d'hydroxylation spécifique, qui le distingue des autres dérivés de la vitamine D3. Cette structure unique lui permet d'interagir différemment avec le récepteur de la vitamine D, conduisant à des effets biologiques distincts .
Comparaison Avec Des Composés Similaires
Calcitriol: The active form of vitamin D3, known for its role in calcium and phosphate regulation.
Calcifediol: The immediate precursor of Calcitriol, with similar but less potent effects.
Paricalcitol: A synthetic analog of Calcitriol used in the treatment of secondary hyperparathyroidism.
Uniqueness: Impurity B of Calcitriol is unique due to its specific hydroxylation pattern, which distinguishes it from other vitamin D3 derivatives. This unique structure allows it to interact differently with the vitamin D receptor, leading to distinct biological effects .
Propriétés
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-PEJFXWBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66791-71-7 | |
| Record name | 1-Epicalcitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1.BETA.-CALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





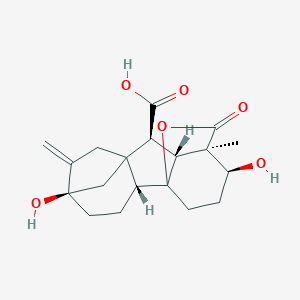
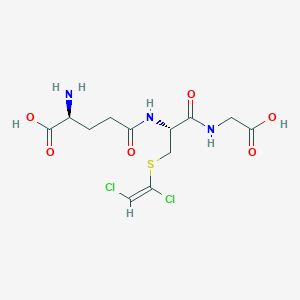

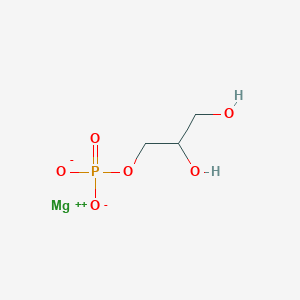

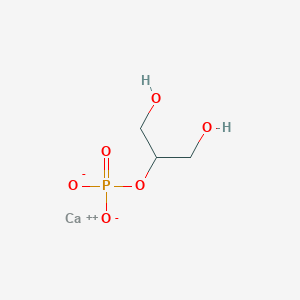



![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)

